molecular formula C8H9N3O2 B8327231 4-(-N'-hydroxycarbamimidoyl)benzamide

4-(-N'-hydroxycarbamimidoyl)benzamide

Cat. No.: B8327231
M. Wt: 179.18 g/mol
InChI Key: AZTOWTOBHDLODP-UHFFFAOYSA-N
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Description

4-(-N'-hydroxycarbamimidoyl)benzamide is a chemical compound with the molecular formula C7H8N2O2 It is a derivative of benzamide, characterized by the presence of an amino group and a hydroxyimino group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(-N'-hydroxycarbamimidoyl)benzamide typically involves the condensation of 4-aminobenzamide with hydroxylamine under specific reaction conditions. One common method involves the use of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is considered green, rapid, and highly efficient, providing high yields and eco-friendly conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. The choice of catalysts and reaction conditions is crucial to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(-N'-hydroxycarbamimidoyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oximes or nitroso derivatives.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amino group, resulting in different amine derivatives.

    Substitution: The amino and hydroxyimino groups can participate in substitution reactions, leading to the formation of various substituted benzamides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and acylating agents.

Major Products Formed

The major products formed from these reactions include various oximes, nitroso compounds, amines, and substituted benzamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(-N'-hydroxycarbamimidoyl)benzamide has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(-N'-hydroxycarbamimidoyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to various biological effects. For example, it may act as an inhibitor of serine proteases, affecting processes such as inflammation and coagulation . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both amino and hydroxyimino groups, which confer distinct chemical reactivity and potential biological activities

Properties

Molecular Formula

C8H9N3O2

Molecular Weight

179.18 g/mol

IUPAC Name

4-(N'-hydroxycarbamimidoyl)benzamide

InChI

InChI=1S/C8H9N3O2/c9-7(11-13)5-1-3-6(4-2-5)8(10)12/h1-4,13H,(H2,9,11)(H2,10,12)

InChI Key

AZTOWTOBHDLODP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=NO)N)C(=O)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The title compound was obtained following procedure described for Intermediate 1 step 2 but starting from 4-cyanobenzamide (396.1 mg, 2.71 mmol) (60° C. for 24 h). Solvents were removed under vacuum, solid residue was triturated in water, filtered and dried under vacuum to give the title compound as a white solid (460 mg, 94%). 1H NMR (DMSO-d6, 300 MHz) δ 9.78 (bs, 1H), 7.98 (bs, 1H), 7.87-7.84 (m, 2H), 7.74-7.72 (m, 2H), 7.38 (bs, 1H), 5.88 (bs, 2H).
Name
Intermediate 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
396.1 mg
Type
reactant
Reaction Step Two
Yield
94%

Synthesis routes and methods II

Procedure details

A solution of 7 g hydroxylamine hydrochloride (0.10 mol) was dissolved in 15 ml of ethanol and cooled to 0°-5° C. To the mixture was added 2.3 g sodium (0.10 mol) dissolved in 30 ml ethanol. After generating the free hydroxylamine, 3.05 g of terephthalonitrile (23.8 mmol) suspended in 40 ml of ethanol was added dropwise to the ethanol solution. The mixture was then refluxed for 20 hours. The volume of solution was reduced to 5 ml, and upon cooling a precipitate formed which was filtered. The yield was 2.21 g (48%), m.p. 224-225° C (decomp.). The infrared spectrum (KBr pellet) showed formation of peaks at 2.91 μ and 2.98 μ (NH2), 306 μ (OH), and 6.07 and 6.26 μ (C=N).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3.05 g
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five
Quantity
40 mL
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

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